2-(3,5-dichlorophenyl)-4-(7-methoxy-1-benzofuran-2-carbonyl)morpholine
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Overview
Description
2-(3,5-dichlorophenyl)-4-(7-methoxy-1-benzofuran-2-carbonyl)morpholine is a synthetic organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a dichlorophenyl group, a methoxy-substituted benzofuran moiety, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dichlorophenyl)-4-(7-methoxy-1-benzofuran-2-carbonyl)morpholine typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and an appropriate acetophenone derivative, under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate dichlorophenyl halides and palladium catalysts.
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with appropriate reagents, followed by cyclization.
Final Coupling: The final step involves coupling the benzofuran moiety with the morpholine derivative under suitable conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran moiety, potentially converting it to an alcohol.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the dichlorophenyl and benzofuran moieties suggests potential interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a pharmacophore. Its structural features may allow it to interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of 2-(3,5-dichlorophenyl)-4-(7-methoxy-1-benzofuran-2-carbonyl)morpholine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The dichlorophenyl group could facilitate binding to hydrophobic pockets, while the benzofuran moiety might interact with aromatic residues. The morpholine ring could enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dichlorophenyl)-4-(1-benzofuran-2-carbonyl)morpholine: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
2-(3,5-dichlorophenyl)-4-(7-methoxy-1-benzofuran-2-carbonyl)piperidine: Contains a piperidine ring instead of a morpholine ring, which could influence its pharmacokinetic properties.
2-(3,5-dichlorophenyl)-4-(7-methoxy-1-benzofuran-2-carbonyl)thiomorpholine: Contains a thiomorpholine ring, potentially altering its chemical stability and reactivity.
Uniqueness
The presence of both the methoxy-substituted benzofuran and the morpholine ring in 2-(3,5-dichlorophenyl)-4-(7-methoxy-1-benzofuran-2-carbonyl)morpholine makes it unique. This combination of functional groups can lead to distinct chemical and biological properties, setting it apart from similar compounds.
Properties
IUPAC Name |
[2-(3,5-dichlorophenyl)morpholin-4-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO4/c1-25-16-4-2-3-12-9-17(27-19(12)16)20(24)23-5-6-26-18(11-23)13-7-14(21)10-15(22)8-13/h2-4,7-10,18H,5-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOKPRCPZJLCED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCOC(C3)C4=CC(=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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